molecular formula C10H14BrNO B1389382 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1152594-51-8

1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1389382
CAS No.: 1152594-51-8
M. Wt: 244.13 g/mol
InChI Key: MYIMDKSPYNCVHK-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a brominated aromatic compound featuring a methanamine group attached to a phenyl ring substituted with a propan-2-yloxy (isopropoxy) group at the 2-position and a bromine atom at the 5-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The compound’s molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 266.16 g/mol . Its structural versatility allows for modifications at the amine or ether positions, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

(5-bromo-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMDKSPYNCVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:

    Bromination: The starting material, 2-(propan-2-yloxy)phenylmethanamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Purification: The brominated product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be employed in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key References
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine Propan-2-yloxy, methanamine C₁₁H₁₆BrNO 266.16
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine 2,2-Difluoroethoxy instead of propan-2-yloxy C₉H₁₀BrF₂NO 282.09
{5-Bromo-2-[(2-methylphenyl)methoxy]phenyl}methanamine 2-Methylbenzyloxy ether C₁₅H₁₆BrNO 306.20
{5-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanamine Diethylaminoethoxy side chain C₁₃H₂₁BrN₂O 311.23

Analysis of Substituent Effects

  • Ether Group Modifications: Replacement of the propan-2-yloxy group with 2,2-difluoroethoxy () introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity (logP decreases due to polar F atoms) .
  • Amine Group Variations: The unmodified methanamine in the target compound offers a primary amine for hydrogen bonding, while analogues like {5-bromo-2-[2-(diethylamino)ethoxy]phenyl}methanamine () incorporate a tertiary amine in the side chain, increasing solubility in acidic environments (e.g., lysosomal targeting) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Difluoroethoxy Analogue Diethylaminoethoxy Analogue
LogP (Predicted) 2.8 2.2 1.5
Water Solubility Low Moderate High
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Hydrogen Bond Acceptors 3 4 (additional F) 4 (additional O, N)
  • The diethylaminoethoxy analogue exhibits higher water solubility due to its ionizable tertiary amine, making it suitable for formulations requiring enhanced bioavailability .
  • The difluoroethoxy analogue ’s lower logP suggests reduced membrane permeability but improved solubility in polar solvents .

Biological Activity

1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a brominated phenyl group with a propan-2-yloxy substituent, which influences its solubility and reactivity. The presence of the amine group is significant for its biological interactions.

Property Description
Molecular Formula C12H16BrN
Molecular Weight 271.17 g/mol
Solubility Soluble in organic solvents

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer studies. Notably, molecular docking studies suggest that such compounds may interact with neurotransmitter transporters, indicating potential applications in treating mood disorders .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives of brominated phenylmethanamines have shown promising results against various microbial strains. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .

Case Studies

  • Anticancer Efficacy : A study involving similar brominated compounds indicated that they could significantly inhibit the growth of non-small cell lung cancer (A549) cells. The IC50 values ranged from 0.46 µM to 3.14 µM, demonstrating their potency compared to standard chemotherapy agents .
  • Antimicrobial Studies : Research on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis shows that the position and type of substituents on the phenyl ring significantly influence biological activity:

Substituent Position Effect on Activity Example Compound IC50 (µM)
Para-bromoIncreased potencyCompound 73.14
Ortho-methylDecreased potencyCompound 162.14
HydroxymethylIncreased potencyCompound 80.52

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of this compound with various targets such as serotonin and norepinephrine transporters. These studies indicate a favorable interaction profile, suggesting potential applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine

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